Welcome to the BenchChem Online Store!
molecular formula C12H12N4O3 B8385088 1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid dimethylamide

1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid dimethylamide

Cat. No. B8385088
M. Wt: 260.25 g/mol
InChI Key: BPHXPOSVXUPFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030339B2

Procedure details

1-(3-Nitro-phenyl)-1H-imidazole-4-carboxylic acid 2 (0.1 g, 0.4 mmol) was dissolved in DMF (5 mL) and dimethyl amine hydrochloride (33 mg, 0.4 mmol), diisopropyl amine (366 uL, 2.1 mmol), 1-hydroxy-7-azabenzotriazole (HOAt, 68 mg; 0.5 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide, hydrochloride (EDC HCl, 96 mg, 0.5 mmol) were added. The mixture was stirred at room temperature for 16 h. The solvent was evaporated and the residue was extracted with hot ethyl acetate. The solvent was evaporated and crystallization from MeOH afforded 30 mg (29%) pure product as white needles. HRMS (ESI+): m/z=260.2518 [M+H]
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
366 μL
Type
reactant
Reaction Step Two
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[C:13]([C:15]([OH:17])=O)[N:12]=[CH:11]2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Cl.[CH3:19][NH:20][CH3:21].C(NC(C)C)(C)C.ON1C2N=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C=O)C>[CH3:19][N:20]([CH3:21])[C:15]([C:13]1[N:12]=[CH:11][N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[CH:14]=1)=[O:17] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C=NC(=C1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
33 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
366 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
68 mg
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Name
Quantity
96 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crystallization from MeOH

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C(=O)C=1N=CN(C1)C1=CC(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.